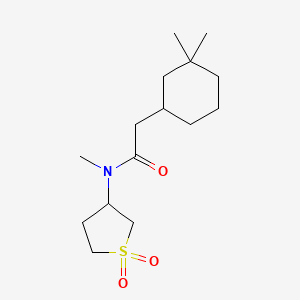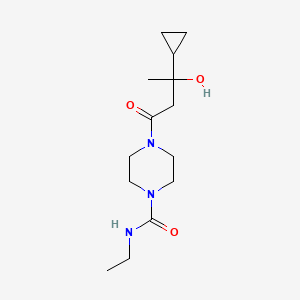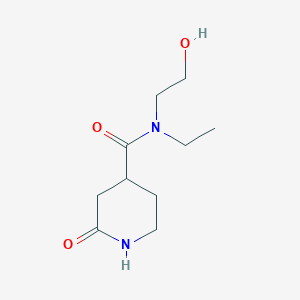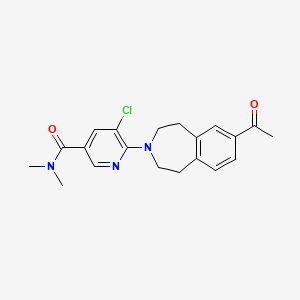![molecular formula C15H18BrN3O2S B7152699 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole](/img/structure/B7152699.png)
2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole is a complex organic compound featuring a sulfonyl group attached to a pyrrolidine ring, which is further connected to a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced through electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Coupling with Methylimidazole: The final step involves coupling the sulfonylpyrrolidine intermediate with 1-methylimidazole, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole exerts its effects depends on its interaction with molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the adjacent pyrrolidine and imidazole rings. This can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-ethylimidazole: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its chemical properties and interactions.
2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylpyrrole: Substitutes the imidazole ring with a pyrrole ring, which could significantly change its reactivity and biological activity.
Uniqueness
The presence of both the sulfonyl group and the bromine atom in 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole makes it unique compared to similar compounds. These functional groups provide distinct reactivity patterns and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3-bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-11-3-4-13(9-14(11)16)22(20,21)19-7-5-12(10-19)15-17-6-8-18(15)2/h3-4,6,8-9,12H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIRTUCRQKGAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NC=CN3C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenoxy)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide](/img/structure/B7152617.png)
![2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7152619.png)


![3-(5-Bromofuran-2-yl)-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7152634.png)

![2-(3-methoxyphenyl)-5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B7152647.png)
![3-methoxy-2,2-dimethyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7152649.png)
![2-fluoro-5-methylsulfonyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7152652.png)

![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-Methoxy-2,2-dimethyl-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7152669.png)
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B7152670.png)

